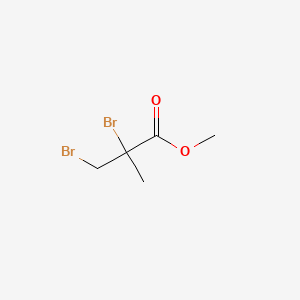

Methyl 2,3-dibromo-2-methylpropanoate

Description

Historical Context and Evolution of Research on Vicinal Dibromoesters

The study of vicinal dibromoesters is intrinsically linked to the broader history of the synthesis and reactions of vicinal dihalides. Historically, the most common method for preparing these compounds has been the direct halogenation of alkenes. oxinst.com This electrophilic addition reaction, often carried out with elemental bromine, provided a straightforward route to 1,2-dibromo compounds. Early research focused on understanding the mechanism of this addition, including its stereochemistry.

Over time, the inherent hazards associated with using elemental bromine, such as its high toxicity and corrosiveness, spurred the development of alternative and safer brominating agents. These include N-bromosuccinimide (NBS) and other sources of electrophilic bromine, which offer milder reaction conditions and improved selectivity. nih.gov Furthermore, advancements in synthetic methodology have led to more sophisticated approaches for the synthesis of vicinal dihalides, including methods that offer greater control over stereochemistry.

The synthesis of the carboxylic acid precursor to the title compound, 2,3-dibromo-2-methylpropanoic acid, has been achieved through the reaction of methacrylic acid with bromine. google.com This reaction highlights a direct route to the core structure of this class of compounds. The subsequent esterification to yield Methyl 2,3-dibromo-2-methylpropanoate follows standard organic chemistry protocols.

Significance of this compound in Organic Synthesis and Polymer Chemistry

The synthetic utility of this compound stems from the reactivity of its carbon-bromine bonds. These bonds can undergo a variety of transformations, making the compound a valuable intermediate for the synthesis of other molecules.

One key area of its application is in elimination reactions . The treatment of vicinal dibromides with a base can lead to the formation of alkenes through dehydrobromination. chegg.com Depending on the reaction conditions and the stereochemistry of the starting material, these reactions can provide access to a range of unsaturated esters. For instance, the elimination reaction of 2,3-dibromo-3-phenylpropanoic acid, a related compound, can yield different stereoisomers of the corresponding alkene depending on the solvent used. oxinst.com This highlights the potential for stereochemical control in such transformations.

In the realm of polymer chemistry , this compound has gained significant attention as an initiator for Atom Transfer Radical Polymerization (ATRP) . nbinno.comresearchgate.net ATRP is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. nih.govmdpi.com The carbon-bromine bonds in this compound can be reversibly activated by a transition metal catalyst, typically a copper complex, to generate a radical that initiates the polymerization of a wide variety of monomers.

The use of this initiator enables the synthesis of a diverse range of polymers, including block copolymers . nih.govmdpi.comharth-research-group.org Block copolymers are macromolecules composed of two or more different polymer chains linked together. By using a macroinitiator derived from one polymer and then initiating the polymerization of a second monomer, block copolymers with unique properties and applications can be prepared. The ability to create such tailored polymeric structures is a major advantage of using initiators like this compound in ATRP.

Below is a table summarizing the key applications of this compound:

| Application Area | Specific Use | Key Outcome |

| Organic Synthesis | Precursor in elimination reactions | Synthesis of unsaturated esters |

| Polymer Chemistry | Initiator for Atom Transfer Radical Polymerization (ATRP) | Synthesis of well-defined polymers |

| Polymer Chemistry | Initiator for the synthesis of block copolymers | Creation of polymers with tailored architectures and properties |

Overview of Key Research Trajectories for this compound

Current and future research involving this compound is largely focused on its application in advanced polymer synthesis. One major trajectory is the development of more sophisticated and functional polymer architectures. This includes the synthesis of complex block copolymers, star polymers, and polymer brushes, where the precise control offered by ATRP initiated by this compound is crucial.

Another significant research direction is the exploration of more environmentally friendly and sustainable polymerization processes. This involves the development of ATRP systems that use lower concentrations of catalysts, employ more benign solvents, and can be conducted under milder reaction conditions. The versatility of initiators like this compound makes them well-suited for these evolving methodologies.

Furthermore, there is ongoing interest in the functionalization of polymers prepared using this initiator. The terminal bromine atom remaining on the polymer chain after ATRP can be further modified through various chemical reactions, allowing for the introduction of a wide range of functional groups. This post-polymerization modification opens up possibilities for creating materials with specific properties for applications in areas such as biomedicine, electronics, and coatings.

The table below outlines the key research trajectories for this compound:

| Research Trajectory | Focus Area | Potential Impact |

| Advanced Polymer Architectures | Synthesis of complex block copolymers, star polymers, and polymer brushes. | Development of new materials with novel properties and applications. |

| Green Polymer Chemistry | Development of more sustainable ATRP methods. | Reduced environmental impact of polymer production. |

| Polymer Functionalization | Post-polymerization modification of polymers. | Creation of functional materials for specialized applications. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dibromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-5(7,3-6)4(8)9-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLXNUSEDDXIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336523 | |

| Record name | Methyl 2,3-dibromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3673-79-8 | |

| Record name | Methyl 2,3-dibromo-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3673-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha,beta-dibromoisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003673798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dibromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2,3-dibromo-2-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2,3 Dibromo 2 Methylpropanoate and Analogues

Mechanistic Considerations in Bromine Addition Reactions to Alkenes

The mechanism of bromine addition to an alkene, such as methyl methacrylate (B99206), is a well-established electrophilic addition process that explains the observed anti-stereoselectivity. libretexts.org

The reaction proceeds in two main steps:

Formation of a Cyclic Bromonium Ion: As a bromine molecule approaches the electron-rich π-bond of the alkene, the Br-Br bond becomes polarized. The π-electrons of the alkene attack the closer, electrophilic bromine atom, displacing the other as a bromide ion (Br⁻). Simultaneously, a lone pair of electrons from the attacked bromine atom forms a bond with the other carbon of the original double bond. This results in the formation of a three-membered ring intermediate called a cyclic bromonium ion. libretexts.orgresearchgate.net This intermediate prevents free rotation around the C-C bond.

Nucleophilic Attack by Bromide: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile. It attacks one of the two carbons of the bromonium ion from the side opposite to the bromine bridge (a backside attack, analogous to an Sₙ2 reaction). masterorganicchemistry.com This attack opens the three-membered ring and leads to the formation of the vicinal dibromide, with the two bromine atoms in an anti (or trans) configuration relative to each other. libretexts.org

The solvent can play a role in the reaction mechanism. In non-polar aprotic solvents, the reaction is favored to proceed with two molecules of Br₂, forming a Br₃⁻ ion which then acts as the nucleophile. researchgate.net In polar protic solvents, the solvent itself can sometimes participate in the reaction, though with Br₂ in an inert solvent, the primary product is the dibromide. researchgate.net

Development of Chemo- and Stereoselective Synthetic Routes

While the direct bromination of simple alkenes is often highly stereoselective for anti-addition, achieving high chemoselectivity (differentiating between multiple reactive sites) and controlling stereoselectivity in more complex molecules requires the development of specialized synthetic routes. For analogues of Methyl 2,3-dibromo-2-methylpropanoate, this could involve:

Catalytic Systems: The use of catalysts can enhance the efficiency and selectivity of bromination. For example, triphenylphosphine (B44618) oxide has been shown to catalyze the stereoselective dibromination of certain unsaturated compounds. researchgate.net Similarly, benzoic acid can catalyze the reaction of unsaturated carbonyl compounds with N-halosuccinimides. researchgate.net

Alternative Bromine Sources: Employing different brominating reagents can provide milder reaction conditions and improved selectivity. Combinations like N-bromosuccinimide with lithium bromide or hydrogen bromide with an oxidant like DMSO offer alternative pathways to dibrominated products. researchgate.net

Substrate Control: In complex substrates with pre-existing chiral centers, the stereochemical outcome can be influenced by the substrate itself, potentially leading to a mixture of diastereomers. masterorganicchemistry.com The development of diastereoselective bromination reactions is an active area of research, often employing chiral auxiliaries or catalysts to control the facial selectivity of the initial electrophilic attack.

Scalable Synthetic Protocols and Process Optimization for this compound

Translating a laboratory synthesis to an industrial scale requires careful optimization of the reaction protocol to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. For the production of this compound, key considerations include:

Reagent Handling and Stoichiometry: Molecular bromine is corrosive, toxic, and volatile. Scalable protocols often favor the use of safer, solid brominating agents or in-situ generation of bromine. Optimizing the molar ratio of the reactants, such as keeping the bromine to methyl methacrylate ratio close to stoichiometric (e.g., 1:1 to 1:1.5), is crucial to maximize yield and minimize unreacted starting materials and byproducts. google.com

Reaction Conditions: Control of temperature is critical, as bromination is an exothermic process. Large-scale reactors require efficient cooling systems to dissipate heat and prevent runaway reactions. Optimization of reaction time (e.g., 1-2 hours) and temperature (e.g., 90-100°C as in one patented case for the acid) ensures complete conversion without product degradation. google.com

Solvent Selection: The choice of solvent is guided by factors such as cost, safety (flammability), environmental impact, and ease of removal during workup. While chlorinated solvents are effective, greener alternatives are increasingly sought. Aqueous-phase reactions, where applicable, can offer significant environmental benefits. google.com

Workup and Purification: The isolation of the final product must be efficient and scalable. This typically involves neutralization washes, extraction, and solvent removal. Purification methods like distillation must be optimized for large quantities, potentially at reduced pressure to avoid thermal decomposition of the product.

The development of scalable protocols focuses on creating a robust process that consistently delivers high yields of the desired product with high purity, while minimizing waste and ensuring operational safety. acsgcipr.org

Advanced Spectroscopic and Computational Analysis of Methyl 2,3 Dibromo 2 Methylpropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Analysis of ¹H NMR Diastereotopicity and Spin-Spin Splitting in Methyl 2,3-dibromo-2-methylpropanoate

The structure of this compound contains a chiral center at the C2 position, which is bonded to four different groups: a bromine atom, a methyl group, a methoxycarbonyl group, and a bromomethyl group. A key consequence of this chirality is its effect on the protons of the adjacent methylene (B1212753) (-CH₂Br) group at the C3 position.

These two methylene protons are chemically non-equivalent and are referred to as diastereotopic. masterorganicchemistry.comreddit.com This non-equivalence arises because replacing each proton with a hypothetical third group would result in the formation of diastereomers. masterorganicchemistry.com As diastereomers have different physical properties, the diastereotopic protons reside in distinct magnetic environments and are expected to have different chemical shifts in the ¹H NMR spectrum. ntu.edu.sglibretexts.org

Consequently, instead of a single signal, the -CH₂Br group should produce two distinct resonances. These two protons are on the same carbon atom and will couple to each other, a phenomenon known as geminal coupling. This coupling is predicted to split each signal into a doublet, resulting in a pair of doublets, often referred to as an AB quartet.

The ¹H NMR spectrum is predicted to show three distinct signals:

A singlet corresponding to the three protons of the ester methyl group (-OCH₃).

A singlet corresponding to the three protons of the C2-methyl group (-CH₃).

A pair of doublets (AB quartet) for the two diastereotopic protons of the C3-methylene group (-CH₂Br).

Predicted ¹H NMR Data

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | ~3.7 - 3.9 | Singlet (s) | 3H |

| -CH₃ (on C2) | ~2.0 - 2.2 | Singlet (s) | 3H |

| -CH₂Br (diastereotopic protons) | ~3.8 - 4.2 | AB quartet (2 doublets) | 2H |

¹³C NMR Chemical Shift and Coupling Analysis

The ¹³C NMR spectrum of this compound is expected to display five distinct signals, corresponding to each of the unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and bromine) and the hybridization of the carbon atoms. libretexts.org Carbons bonded to electronegative atoms are deshielded and appear at a higher chemical shift (downfield). libretexts.org

The predicted chemical shifts are:

Carbonyl Carbon (-C=O): This sp² hybridized carbon is double-bonded to one oxygen and single-bonded to another, making it highly deshielded. It is expected to appear in the far downfield region of the spectrum. libretexts.org

Quaternary Carbon (C2): This sp³ carbon is bonded to two electronegative bromine atoms and a carbonyl group, which will shift its signal significantly downfield.

Methylene Carbon (-CH₂Br): This sp³ carbon is attached to an electronegative bromine atom, placing its signal in the typical range for alkyl halides.

Ester Methyl Carbon (-OCH₃): This carbon is attached to an electronegative oxygen atom.

C2-Methyl Carbon (-CH₃): This is a standard sp³ hybridized alkyl carbon and is expected to be the most upfield signal.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | 168 - 172 |

| C2 (-C(Br)(CH₃)-) | 60 - 70 |

| -OCH₃ | 52 - 55 |

| C3 (-CH₂Br) | 35 - 45 |

| -CH₃ (on C2) | 20 - 30 |

Application of 2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR spectroscopy would be essential for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the molecular structure. nce.ac.in

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two signals of the diastereotopic methylene protons, confirming their geminal coupling relationship. longdom.org No other correlations would be expected, as the methyl groups are isolated from other protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of the -OCH₃, C2--CH₃, and -CH₂Br groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. libretexts.org Key expected correlations for this compound would include:

A correlation from the C2-methyl protons to the quaternary C2 carbon and the carbonyl carbon.

A correlation from the ester methyl protons (-OCH₃) to the carbonyl carbon.

Correlations from the diastereotopic C3 protons to the quaternary C2 carbon.

These 2D NMR experiments, when used together, would provide a comprehensive map of the atomic connectivity within the molecule, confirming its proposed structure. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. ksu.edu.sayoutube.com For this compound, the key functional groups are the ester and the carbon-bromine bonds.

Infrared (IR) Spectroscopy: IR spectroscopy relies on the change in the dipole moment during a molecular vibration. libretexts.org The most prominent feature in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch of the ester group. The C-O single bond stretches of the ester will also produce strong bands. The C-Br stretch will appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is sensitive to changes in polarizability and is complementary to IR. s-a-s.org It is particularly effective for identifying homo-nuclear bonds, but it also provides signals for the functional groups in this molecule. ksu.edu.sa

Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Alkyl (-CH₃, -CH₂) | 2850 - 3000 | Medium | Strong |

| C=O Stretch | Ester | 1735 - 1750 | Strong | Medium |

| C-O Stretch | Ester | 1000 - 1300 | Strong | Weak |

| C-Br Stretch | Alkyl Bromide | 500 - 650 | Medium-Strong | Strong |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information from fragmentation patterns.

The molecular formula for this compound is C₅H₈Br₂O₂. A critical feature in its mass spectrum will be the isotopic pattern caused by the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 abundance. miamioh.edu For a molecule containing two bromine atoms, the molecular ion will appear as a cluster of three peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1. docbrown.infodocbrown.info

The fragmentation of the molecular ion is expected to proceed through several common pathways for esters and alkyl halides: whitman.edu

Alpha-cleavage: This involves the breaking of bonds adjacent to the carbonyl group. A common fragmentation for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃, mass 31) or the entire methoxycarbonyl group (•COOCH₃, mass 59). miamioh.eduwhitman.edu

Loss of a Halogen: Cleavage of a C-Br bond can lead to the loss of a bromine radical (•Br, mass 79 or 81), resulting in a prominent fragment ion.

Other Fragmentations: Loss of the bromomethyl radical (•CH₂Br, mass 93 or 95) is another plausible fragmentation pathway.

Predicted Mass Spectrometry Fragments

| m/z (mass/charge) | Proposed Fragment Ion | Notes |

|---|---|---|

| 258, 260, 262 | [C₅H₈Br₂O₂]⁺ | Molecular ion (M⁺) cluster, 1:2:1 ratio |

| 179, 181 | [M - Br]⁺ | Loss of a bromine radical |

| 201, 203 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 229, 231 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 165, 167, 169 | [M - CH₂Br]⁺ | Loss of bromomethyl radical |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

Theoretical Conformational Analysis of this compound

The conformational preferences of this compound are primarily determined by rotation around the C2-C3 single bond. An analysis using Newman projections reveals the possible staggered conformations, which are generally more stable than the eclipsed conformations due to lower torsional strain.

The three staggered conformations are:

Anti-conformation: The bromine atom on C2 and the bromine atom on C3 are positioned 180° apart. This conformation is often the most stable for similar 1,2-dihaloalkanes as it minimizes both steric hindrance and dipole-dipole repulsion between the bulky, electronegative bromine atoms. youtube.comnih.gov

Gauche-conformations (two): The bromine atoms are positioned 60° apart. These conformations are typically higher in energy than the anti-conformation due to steric repulsion (gauche interactions) between the bromine atoms and other substituents (the methyl and methoxycarbonyl groups). youtube.com

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Stability and Energy Minima

Molecular Mechanics (MM) and Dynamics Simulations for Rotational Isomerism

Similarly, there is a lack of available information regarding the use of Molecular Mechanics (MM) and molecular dynamics simulations to investigate the rotational isomerism of this compound. These computational techniques are instrumental in understanding the dynamics of bond rotation within a molecule and identifying the energy barriers between different rotational isomers (rotamers). Without such studies, a quantitative analysis of the rotational behavior of the C-C bonds within the molecule is not possible.

Correlation of Experimental Spectroscopic Data with Computational Predictions

The correlation of experimental spectroscopic data (such as NMR, IR, and Raman spectroscopy) with computational predictions is a powerful tool for validating theoretical models and gaining deeper insights into molecular structure and properties. However, for this compound, there are no accessible studies that present a side-by-side comparison of experimental spectra with computationally predicted spectroscopic parameters. This includes the absence of research correlating predicted NMR chemical shifts, vibrational frequencies, or other spectroscopic properties with measured values for this specific compound.

Reaction Mechanisms and Chemical Transformations of Methyl 2,3 Dibromo 2 Methylpropanoate

Elimination Reactions of Methyl 2,3-dibromo-2-methylpropanoate

Elimination reactions are a prominent feature of the chemistry of vicinal dihalides like this compound. These reactions, which can proceed through various pathways, lead to the formation of unsaturated compounds and are highly dependent on the reaction conditions.

The removal of both bromine atoms from this compound results in the formation of an alkene, a process known as debromination. This transformation is typically achieved using a reducing agent. For instance, the reaction of similar dibromo compounds with iodide ions is known to yield debrominated olefins. rsc.org This reaction generally proceeds via an E2-like mechanism where the attacking nucleophile (iodide) removes one bromine atom, and simultaneously, the other bromine atom departs, leading to the formation of a double bond.

The stereochemistry of the starting material can influence the geometry of the resulting olefin. For the reaction to occur in a concerted fashion, the two bromine atoms typically need to adopt an anti-periplanar conformation.

Dehydrobromination involves the removal of a hydrogen atom and a bromine atom from adjacent carbons to form an alkene. In the case of this compound, this can lead to the formation of methyl 2-bromo-2-methyl-2-propenoate or methyl 3-bromo-2-methyl-2-propenoate, depending on which hydrogen is abstracted. The regioselectivity of this reaction is influenced by factors such as the strength and steric bulk of the base used.

Interestingly, a related compound, 2,3-dibromo-2-methylpropionic acid, is a known intermediate in the synthesis of β-lactam antibiotics. google.com This suggests that under specific conditions, intramolecular reactions following an initial elimination or substitution could potentially lead to the formation of cyclic structures like β-lactams, although this is a more complex transformation that would require the presence of an amine.

The outcome of elimination reactions of this compound is highly sensitive to the choice of base, solvent, and the stereochemistry of the substrate.

Base:

Strong, non-bulky bases like methoxide (B1231860) or hydroxide (B78521) tend to favor Zaitsev's rule, leading to the more substituted and thermodynamically more stable alkene. iitk.ac.inlibretexts.org

Bulky bases , such as potassium tert-butoxide, often favor Hofmann elimination, resulting in the formation of the less substituted alkene due to steric hindrance. libretexts.orglibretexts.org

Solvent:

Polar aprotic solvents are known to increase the rate of E2 reactions. iitk.ac.in

Polar protic solvents can favor E1 mechanisms, although these are less common for vicinal dihalides unless carbocation stabilizing groups are present. numberanalytics.com

Stereochemistry:

E2 reactions are stereospecific and require an anti-periplanar arrangement between the departing hydrogen and the bromine atom. lumenlearning.com This means that the stereoisomer of the starting material will dictate the stereochemistry of the resulting alkene.

A study on methyl 2,3-dibromo-2,3-diarylpropanoates demonstrated that the reaction with iodide primarily yields debrominated olefins, while reactions with methoxide are highly dependent on the starting substrate's configuration, with some isomers leading exclusively to dehydrobrominated products. rsc.org

Table 1: Factors Influencing Elimination Reactions

| Factor | Influence on this compound Elimination |

| Base Strength | Stronger bases generally increase the rate of E2 reactions. iitk.ac.in |

| Base Size | Bulky bases favor the formation of the less substituted alkene (Hofmann product). libretexts.orglibretexts.org |

| Solvent Polarity | Polar aprotic solvents can accelerate E2 reactions. iitk.ac.in |

| Stereochemistry | The relative orientation of the bromine atoms and adjacent hydrogens dictates the feasibility and outcome of E2 elimination pathways. lumenlearning.com |

Kinetic studies of elimination reactions provide insight into the reaction mechanism. For E2 reactions, the rate is dependent on the concentration of both the substrate and the base, exhibiting second-order kinetics. iitk.ac.inlumenlearning.com The rate law is expressed as: Rate = k[Substrate][Base].

The mechanism of E2 elimination is a concerted, one-step process where the base removes a proton, the C-H bond breaks, a new π-bond forms, and the leaving group (bromide) departs simultaneously. libretexts.org

For E1 reactions, which are less likely but possible under certain conditions (e.g., with a weak base and a good leaving group), the reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. lumenlearning.com The rate of an E1 reaction is typically dependent only on the concentration of the substrate (first-order kinetics).

Nucleophilic Substitution Reactions Involving Bromine Centers

The carbon atoms bonded to the bromine atoms in this compound are electrophilic and can be susceptible to attack by nucleophiles. However, nucleophilic substitution reactions at these centers are in competition with elimination reactions. lumenlearning.com

The outcome of the reaction with a nucleophile/base depends on the relative rates of substitution and elimination.

Strongly basic, weakly nucleophilic reagents will favor elimination.

Strongly nucleophilic, weakly basic reagents will favor substitution.

Tertiary carbons , like the C2 in this compound, are sterically hindered, which generally disfavors SN2 reactions. SN1 reactions could be possible if a stable carbocation can be formed, but this is often outcompeted by E1 elimination.

Role of this compound in Radical Processes

The carbon-bromine bonds in this compound can undergo homolytic cleavage under the influence of radical initiators (e.g., heat or UV light) or in the presence of radical species. This would generate bromine radicals and carbon-centered radicals. These reactive intermediates can then participate in a variety of radical chain reactions, such as polymerization or the formation of other radical-derived products. The specific pathways and products would depend on the reaction conditions and the other species present in the reaction mixture.

Ester Hydrolysis and Transesterification Reactions of the Methyl Propanoate Moiety

The ester group in this compound is susceptible to hydrolysis and transesterification, common reactions for this functional group. These transformations can be catalyzed by either acid or base.

Ester Hydrolysis:

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. orgsyn.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to form 2,3-dibromo-2-methylpropanoic acid and methanol (B129727). This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of water. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide, the ester is irreversibly hydrolyzed to yield the salt of the carboxylic acid (sodium 2,3-dibromo-2-methylpropanoate) and methanol. orgsyn.org The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. This process is referred to as saponification and goes to completion. orgsyn.org The synthesis of 2,3-dibromo-2-methylpropanoic acid has been documented, implying the feasibility of hydrolyzing the corresponding ester. google.com

The presence of the electron-withdrawing bromine atoms on the α- and β-carbons is expected to influence the rate of hydrolysis. These groups can enhance the electrophilic character of the carbonyl carbon, potentially accelerating nucleophilic attack.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another. wikipedia.org For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst to produce a new ester and methanol.

Acid-Catalyzed Transesterification: Similar to hydrolysis, acid catalysis protonates the carbonyl group, making it more susceptible to attack by an alcohol molecule. masterorganicchemistry.com

Base-Catalyzed Transesterification: A base, typically the alkoxide corresponding to the alcohol reactant, is used to catalyze the reaction via nucleophilic attack on the ester carbonyl. masterorganicchemistry.com

To drive the equilibrium towards the desired product, the methanol byproduct is often removed from the reaction mixture as it is formed. wikipedia.org

Table of Hydrolysis and Transesterification Reactions

| Reaction Type | Catalyst | Reactants | Products |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | This compound, Water | 2,3-Dibromo-2-methylpropanoic acid, Methanol |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH) | This compound, Water | Sodium 2,3-dibromo-2-methylpropanoate, Methanol |

| Transesterification | Acid or Base | This compound, Alcohol (R-OH) | Alkyl 2,3-dibromo-2-methylpropanoate, Methanol |

Derivatization and Further Functionalization Strategies of this compound

The structure of this compound offers several avenues for derivatization, primarily involving the reactive carbon-bromine bonds. The presence of two bromine atoms in different chemical environments (one at a tertiary carbon and the other at a primary carbon) allows for selective or stepwise reactions.

Nucleophilic Substitution Reactions:

The bromine atoms can be displaced by a variety of nucleophiles. The bromide at the primary carbon (C3) is generally more susceptible to SN2 reactions than the bromide at the tertiary carbon (C2), which might undergo SN1 reactions or be more sterically hindered.

Elimination Reactions:

In the presence of a base, this compound can undergo elimination reactions to form unsaturated compounds.

Dehydrobromination: Treatment with a non-nucleophilic base can lead to the elimination of hydrogen bromide (HBr) to form an alkene.

Debromination: Reaction with certain reagents, such as iodide ions or zinc dust, can cause the elimination of both bromine atoms to yield an alkene, methyl methacrylate (B99206). Studies on structurally similar compounds, methyl (R,R)- and (R,S)-2,3-dibromo-2,3-diarylpropanoates, have shown that they undergo debromination with iodide and dehydrobromination with methoxide. rsc.org

Formation of Organometallic Reagents:

The carbon-bromine bonds can be converted into carbon-metal bonds. For instance, reaction with magnesium could form a Grignard reagent, although the presence of the ester group would require protective strategies. More complex transformations, such as the generation of ynolates from related α,α-dibromo esters, have been reported and suggest the potential for advanced synthetic applications. orgsyn.org

Use in Polymer Synthesis:

This compound can be utilized in the synthesis or modification of polymers like acrylics. cymitquimica.com The bromine atoms can serve as initiation sites for atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains from the molecule.

A summary of potential derivatization pathways is presented in the table below.

Table of Derivatization Strategies

| Reaction Type | Reagent/Conditions | Potential Product(s) |

| Nucleophilic Substitution | Nucleophile (e.g., CN⁻, OR⁻, N₃⁻) | Substituted methyl 2-bromo-2-methylpropanoate (B8525525) derivatives |

| Dehydrobromination | Non-nucleophilic base | Methyl 2-bromo-2-methyl-2-propenoate |

| Debromination | Iodide ion or Zinc | Methyl methacrylate |

| Radical Reactions | Radical initiator | Use in polymer synthesis (e.g., ATRP) |

These reactions highlight the versatility of this compound as a building block in organic synthesis, enabling the introduction of various functional groups and the construction of more complex molecular architectures.

Applications of Methyl 2,3 Dibromo 2 Methylpropanoate in Controlled Polymerization

Methyl 2,3-dibromo-2-methylpropanoate as an Initiator Precursor in Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust controlled/"living" radical polymerization (CRP) technique that relies on the reversible activation of a dormant species, typically an alkyl halide, by a transition-metal complex. researchgate.netcmu.edu Bromoesters, such as derivatives of this compound, are highly effective initiators for this process. cmu.educmu.edu The fundamental principle involves the transfer of a halogen atom between the growing polymer chain and the metal catalyst, which allows for precise control over the polymerization process. researchgate.netcmu.edu

The versatility of ATRP stems from the wide array of initiators that can be employed. cmu.edu Simple bromoesters like ethyl 2-bromoisobutyrate are common, but more complex initiators are frequently designed to introduce specific functionalities or create advanced polymer architectures. cmu.edu A primary strategy involves the conversion of hydroxyl groups into ATRP-initiating sites via esterification with acyl bromides like 2-bromoisobutyryl bromide or 2-bromopropionyl bromide. cmu.edujmaterenvironsci.com

This methodology is frequently extended to polymers, converting them into macroinitiators capable of initiating the polymerization of a second monomer. researchgate.net For instance, poly(oxyethylene) diols have been terminated at both ends with 2-bromopropionate groups to create bifunctional macroinitiators for the synthesis of ABA triblock copolymers. cmu.edu Similarly, water-soluble initiators such as 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate (B8525525) have been specifically prepared for aqueous ATRP systems. rsc.org These macroinitiators are also instrumental in surface functionalization, where they can be adsorbed onto substrates to grow polymer brushes via surface-initiated ATRP (SI-ATRP). researchgate.net

Table 1: Examples of Synthesized Bromoester-Based ATRP Initiators

| Initiator/Macroinitiator | Synthesis Method | Precursor | Application |

|---|---|---|---|

| Poly(oxyethylene) bis(2-bromopropionate) | Esterification with 2-bromopropionyl bromide | Poly(oxyethylene) diol | Synthesis of ABA block copolymers cmu.edu |

| [2-(2-bromo-2-methyl-propionyloxy)-ethyl] dimethyle octadecyl ammonium (B1175870) bromide | Esterification with 2-bromoisobutyryl bromide | Octadecyldimethyl hydroxyethyl (B10761427) ammonium bromide | Initiator for methyl methacrylate (B99206) polymerization jmaterenvironsci.com |

| 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate | Literature-reported method | Not specified | Water-soluble initiator for aqueous SET-LRP rsc.org |

The success of an ATRP reaction hinges on a rapid and efficient initiation process. For polymers with low polydispersity, the rate of activation from the initiator should be comparable to or faster than the rate of propagation. cmu.edu The polymerization typically follows first-order kinetics with respect to the monomer, and a linear relationship is observed between the polymer's molecular weight and monomer conversion, which is characteristic of a controlled or "living" process. cmu.eduumich.edu

The core mechanism of ATRP involves a reversible redox process catalyzed by a transition metal complex (e.g., Cu(I)/Ligand). The catalyst activates the dormant polymer chain (P-X, where X is a halogen) to form a propagating radical (P•) and the oxidized metal complex (X-Cu(II)/Ligand). This radical can then add monomer units before being deactivated by the higher-oxidation-state metal complex. This dynamic equilibrium maintains a low concentration of active radicals, suppressing termination reactions and allowing for controlled chain growth. researchgate.net However, side reactions can sometimes interfere. For example, when using an initiator with a terminal alkyne group like prop-2-yn-1-yl 2-bromo-2-methylpropanoate, oxidative coupling of the alkyne moieties can occur under ATRP conditions, potentially leading to polymers with bimodal molecular weight distributions. researchgate.net

A hallmark of ATRP is its ability to produce polymers with molecular weights that can be predetermined by the initial ratio of monomer to initiator concentrations ([ΔM]/[I]₀) and with narrow molecular weight distributions (low polydispersity, Đ). cmu.eduresearchgate.net This level of control is a direct result of the "living" nature of the polymerization, where all chains are initiated early in the reaction and grow simultaneously. cmu.edu

Researchers have further refined this control. For instance, by using a mixture of two initiators with different reactivities, such as a highly reactive bromoester and a less reactive chloroester, the final polymer dispersity can be precisely tuned over a broad range (e.g., Đ from ~1.1 to 1.7). ethz.ch This allows for the intentional design of materials with specific molecular weight distributions. ethz.ch Similarly, in aqueous ATRP systems, the dispersity can be controlled by modulating reaction conditions, such as the concentration of the ligand, enabling the synthesis of polymers with Đ values ranging from 1.08 to 1.60 in very short reaction times and with high monomer conversions. ethz.ch

Table 2: Controlled Polymerization of Acrylates via Photo-ATRP Using Mixed Initiators

| Initiator Ratio (EBP:ECP, mol %) | Monomer | Resulting Polymer | Dispersity (Đ) |

|---|---|---|---|

| 100:0 | Methyl Acrylate (MA) | PMA | ~1.1 |

| 20:80 | Methyl Acrylate (MA) | PMA | 1.35 |

| 5:95 | Methyl Acrylate (MA) | PMA | 1.51 |

Data derived from studies on tuning dispersity by mixing initiators. EBP = Ethyl 2-bromopropionate, ECP = Ethyl 2-chloropropionate. ethz.ch

ATRP provides excellent control over the chemical nature of polymer chain ends. cmu.edu The use of a functional initiator directly incorporates a desired chemical group at the alpha (α) chain end, while the omega (ω) end retains the halogen atom (e.g., bromine). cmu.educmu.edu This preserved halogen end-group is itself a versatile functional handle that can be transformed into a wide range of other functionalities through standard organic reactions, such as nucleophilic substitution. cmu.eduescholarship.org

This dual-end functionality is a powerful tool for materials design. A wide variety of functional groups, including vinyl, hydroxyl, epoxide, cyano, azide, and alkyne groups, have been successfully incorporated into polymers using this approach. cmu.eduescholarship.org This strategy is fundamental to creating telechelic polymers (polymers with functional groups at both ends), which are key building blocks for more complex materials through subsequent reactions like "click" chemistry or chain-stitching processes. researchgate.netescholarship.org

Synthesis of Complex Polymeric Architectures (Block Copolymers, Star Polymers, Hyperbranched Polymers) using this compound Derivatives

The high degree of end-group fidelity and control over polymerization afforded by bromoester-initiated ATRP makes it an ideal method for synthesizing polymers with complex, non-linear architectures. cmu.edu

Block Copolymers : The synthesis of block copolymers is a straightforward extension of a living polymerization. nih.gov A bromoester-terminated polymer, created either directly or by converting a pre-existing polymer into a macroinitiator, can be chain-extended with a second monomer to form a diblock copolymer. cmu.eduresearchgate.net This process can be repeated to create multiblock copolymers. mdpi.com For example, difunctional macroinitiators derived from poly(oxyethylene) have been used to synthesize ABA triblock copolymers, where the 'A' blocks are grown from both ends of the central 'B' block. cmu.edunih.gov The ability to maintain "living" character through chain extensions is crucial for producing well-defined block copolymers with low dispersity. ethz.chethz.ch

Star Polymers : Star polymers, which feature multiple polymer arms radiating from a central point, are often synthesized using a "core-first" approach. researchgate.netresearchgate.net In this method, a multifunctional initiator containing several bromoester groups is used to simultaneously grow multiple polymer chains. For instance, a cyclotriphosphazene (B1200923) core functionalized with six 2-bromopropionyloxy groups has been used as a hexafunctional initiator to synthesize well-defined six-arm star polymers of polystyrene and poly(methyl acrylate). umich.edu

Hyperbranched Polymers : Hyperbranched polymers are three-dimensional, dendritic macromolecules known for their unique properties, such as low viscosity and high solubility. rsc.orgresearchgate.net One elegant route to their synthesis is the self-condensing vinyl polymerization (SCVP) of a molecule known as an "inimer," which contains both a polymerizable vinyl group and an initiating site. mdpi.com Derivatives of this compound can be incorporated into inimer structures, where the bromoester serves as the ATRP-initiating group. The controlled radical polymerization of these inimers leads to the formation of hyperbranched structures with a degree of branching and molecular weight that can be tuned by adjusting reaction conditions. mdpi.com

Role in the Synthesis of Functional Polymers for Specific Applications

The precise control over molecular weight, architecture, and end-group functionality enabled by bromoester-initiated ATRP is critical for the development of functional polymers for specialized applications. cmu.eduescholarship.org By polymerizing monomers that already contain functional groups or by introducing functionality via the initiator, materials can be designed with specific chemical and physical properties. cmu.eduresearchgate.net

Polymers synthesized using these methods are employed in a variety of advanced applications. For example, polymer brushes grown from surfaces using bromoester-based initiators can be used to control surface lubricity, wetting, and bio-adhesion. researchgate.net In the biomedical field, the ability to create well-defined block copolymers, star polymers, and other architectures is vital for applications in drug delivery and diagnostics. nih.govscispace.com Star polymers, in particular, are investigated as nanoscale carriers for therapeutic agents due to their compact structure and high density of functionalizable end-groups. scispace.com The combination of architectural control and functional group versatility makes ATRP initiated by compounds like this compound a cornerstone of modern polymer chemistry. cmu.edu

Methyl 2,3 Dibromo 2 Methylpropanoate As a Strategic Building Block in Organic Synthesis

Precursor for α,β-Unsaturated Esters and Carboxylic Acids

Methyl 2,3-dibromo-2-methylpropanoate is a valuable precursor for the synthesis of α,β-unsaturated esters and, subsequently, α,β-unsaturated carboxylic acids. This transformation is typically achieved through elimination reactions, where the two bromine atoms are removed to form a carbon-carbon double bond. The two primary methods for this are dehydrobromination and debromination.

Dehydrobromination involves the removal of a hydrogen atom and a bromine atom from adjacent carbons. In the case of this compound, treatment with a base can lead to the formation of methyl methacrylate (B99206). The reaction proceeds via an E2 mechanism, where the base abstracts a proton, and the bromide ion is eliminated in a concerted step. The choice of base and reaction conditions is crucial to favor elimination over substitution.

Debromination, on the other hand, involves the removal of both bromine atoms. This is often accomplished using a reducing agent, such as iodide ions or zinc dust. The reaction of vicinal dibromides with sodium iodide in acetone (B3395972) is a classic method for the synthesis of alkenes. The iodide ion acts as a nucleophile, attacking one of the bromine atoms and displacing it. The resulting intermediate then undergoes an internal E2-like elimination to yield the alkene and iodine.

| Reaction Type | Reagents | Product | Notes |

| Dehydrobromination | Base (e.g., NaOMe, Et3N) | Methyl methacrylate | Favored by strong, non-nucleophilic bases. |

| Debromination | Reducing Agent (e.g., NaI, Zn) | Methyl methacrylate | Proceeds via an E2-like mechanism with iodide. |

Utility in the Synthesis of Substituted Propanoic Acid Derivatives

The presence of two bromine atoms in this compound allows for its use in the synthesis of a variety of substituted propanoic acid derivatives through nucleophilic substitution reactions. The reactivity of the two bromine atoms differs; the primary bromide at the 3-position is more susceptible to SN2 reactions, while the tertiary bromide at the 2-position can react via SN1 or be sterically hindered to SN2 attack. This differential reactivity can potentially be exploited for selective functionalization.

A wide range of nucleophiles can be employed to displace one or both bromine atoms, leading to diverse products. For example, reaction with amines would yield amino-substituted propanoates, while reaction with alkoxides or thiolates would introduce ether or thioether functionalities, respectively.

The following table summarizes the potential products from the reaction of this compound with various nucleophiles. It is important to note that controlling the regioselectivity and the degree of substitution (mono- vs. di-substitution) would require careful optimization of reaction conditions.

| Nucleophile | Type | Potential Product(s) |

| R-NH2 | Amine | Methyl 2-bromo-3-amino-2-methylpropanoate, Methyl 2,3-diamino-2-methylpropanoate |

| R-OH / Base | Alkoxide | Methyl 2-bromo-3-alkoxy-2-methylpropanoate, Methyl 2,3-dialkoxy-2-methylpropanoate |

| R-SH / Base | Thiolate | Methyl 2-bromo-3-thio-2-methylpropanoate, Methyl 2,3-dithio-2-methylpropanoate |

| CN- | Cyanide | Methyl 3-bromo-2-cyano-2-methylpropanoate, Methyl 2,3-dicyano-2-methylpropanoate |

| N3- | Azide | Methyl 3-azido-2-bromo-2-methylpropanoate, Methyl 2,3-diazido-2-methylpropanoate |

Formation of Carbon-Carbon Bonds via Organometallic or Cross-Coupling Reactions

This compound can serve as an electrophilic partner in reactions aimed at forming new carbon-carbon bonds, particularly through the use of organometallic reagents or transition metal-catalyzed cross-coupling reactions.

Organometallic reagents, such as Grignard reagents (RMgX) or organocuprates (R2CuLi), are powerful nucleophiles that can displace halide ions. The reaction of these reagents with alkyl halides is a fundamental method for C-C bond formation. In the case of this compound, the primary bromide is expected to be more reactive towards these nucleophiles.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have revolutionized organic synthesis. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

Suzuki Coupling: This reaction pairs an organoboron compound (e.g., a boronic acid or ester) with an organic halide. This compound could potentially be coupled with various boronic acids to introduce aryl or vinyl groups.

Heck Reaction: The Heck reaction involves the coupling of an organic halide with an alkene. While typically applied to aryl and vinyl halides, some alkyl halides can also participate.

Sonogashira Coupling: This reaction couples an organic halide with a terminal alkyne, providing a direct route to substituted alkynes.

While the general principles of these reactions are well-understood, their specific application to this compound is not extensively documented. The success of these reactions would depend on factors such as catalyst choice, reaction conditions, and the relative reactivity of the two C-Br bonds.

| Reaction | Coupling Partner | Catalyst System | Potential Product |

| Grignard Reaction | R-MgX | N/A | Methyl 2-bromo-2-methyl-alkanoate |

| Suzuki Coupling | R-B(OH)2 | Pd catalyst, Base | Methyl 2-bromo-2-methyl-3-aryl/vinyl-propanoate |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted alkenoate |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | Methyl 2-bromo-2-methyl-alkynoate |

Application in the Construction of Complex Molecular Scaffolds and Intermediates

The difunctional nature of this compound makes it a potentially useful building block for the synthesis of more complex molecular scaffolds and intermediates. The ability to selectively react at the two bromine atoms and the ester group allows for the stepwise introduction of different functionalities, leading to highly substituted and stereochemically complex molecules.

One potential application is in the synthesis of heterocyclic compounds. For example, reaction with a dinucleophile, such as a diamine or a compound containing both an amine and a thiol group, could lead to the formation of cyclic structures.

Furthermore, the products derived from the reactions described in the previous sections can themselves serve as intermediates for further transformations. For instance, the α,β-unsaturated ester formed via elimination can undergo Michael addition or Diels-Alder reactions. The substituted propanoates obtained from nucleophilic substitution or cross-coupling reactions can be further elaborated to access a wide range of target molecules, including pharmaceuticals and agrochemicals. For example, the synthesis of 2-methyl-2'-phenylpropionic acid derivatives, which have shown antihistamine activity, could potentially utilize intermediates derived from this compound.

While specific, documented examples of the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not prominent in the literature, its structural features suggest it is a building block with significant synthetic potential that warrants further exploration.

Advanced Mechanistic and Theoretical Studies on Reactivity

Quantum Chemical Investigations of Reaction Transition States and Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of organic reactions. For Methyl 2,3-dibromo-2-methylpropanoate, these methods can map out the potential energy surfaces for various competing reaction pathways, such as substitution (SN1, SN2) and elimination (E1, E2, E1cb) reactions.

A primary focus of such investigations is the characterization of transition states—the highest energy points along a reaction coordinate. The geometry and energy of these fleeting structures dictate the feasibility and rate of a given reaction. For instance, in a bimolecular elimination (E2) reaction, calculations can reveal the preferred dihedral angle between the departing hydrogen and the bromine atom, which is typically close to 180° for an anti-periplanar arrangement. This stereoelectronic requirement is crucial for efficient orbital overlap in the transition state.

Computational studies on analogous vicinal dibromides have shown that the transition state for debromination can proceed through a concerted mechanism where a nucleophile attacks one bromine atom, prompting the simultaneous departure of the second bromide and the formation of a double bond. DFT calculations can model the bond-breaking and bond-forming processes, providing detailed information on the synchronicity of these events.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the E2 elimination of this compound with a generic base (B:).

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| Cα-Br Bond Length (Å) | 1.95 | 2.35 | --- |

| Cβ-H Bond Length (Å) | 1.10 | 1.45 | --- |

| B---H Bond Length (Å) | --- | 1.20 | 0.98 |

| Cα-Cβ Bond Length (Å) | 1.54 | 1.42 | 1.34 |

| Activation Energy (kcal/mol) | 0 | 22.5 | -5.8 |

| Imaginary Frequency (cm⁻¹) | --- | -350 | --- |

Note: The data in this table is illustrative and based on typical values for similar reactions, not on specific experimental or calculated results for this compound.

Computational Modeling of Selectivity in Elimination and Substitution Reactions

A significant challenge in predicting the reactivity of alkyl halides is the competition between substitution and elimination reactions. brainkart.comlibretexts.org The structure of this compound—with a tertiary α-carbon and adjacent primary hydrogens—suggests a complex interplay of these pathways. Computational modeling can quantify the energy barriers for each competing pathway, thereby predicting the major product under specific reaction conditions.

Factors that can be computationally modeled to predict selectivity include:

Steric Hindrance: The bulky methyl group at the α-position sterically hinders the backside attack required for an SN2 reaction. Computational models can quantify this steric strain in the transition state, showing a higher activation energy compared to less hindered substrates.

Base/Nucleophile Strength and Size: The nature of the attacking species is critical. Strong, bulky bases are known to favor elimination over substitution. msu.edu Computational models can simulate reactions with different bases (e.g., hydroxide (B78521) vs. tert-butoxide) and calculate the respective activation energies for elimination and substitution pathways. Generally, a bulkier base will show a significantly lower activation energy for proton abstraction (elimination) than for nucleophilic attack at the carbon center (substitution). msu.edu

Solvent Effects: Solvation plays a crucial role in stabilizing charged intermediates and transition states. Polar protic solvents can stabilize the carbocation intermediate in an SN1/E1 pathway, while polar aprotic solvents are known to favor SN2 reactions. brainkart.com Implicit and explicit solvent models in quantum chemical calculations can account for these effects and refine the predicted selectivity.

The following interactive table showcases hypothetical activation energies for competing pathways, illustrating how computational modeling can predict selectivity.

| Reaction Pathway | Base/Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| SN2 | OH⁻ | DMSO | 28.7 | Elimination |

| E2 | OH⁻ | DMSO | 21.3 | Elimination |

| SN2 | t-BuO⁻ | THF | 35.1 | Elimination |

| E2 | t-BuO⁻ | THF | 18.9 | Elimination |

| SN1 | H₂O | Water | 25.4 | Substitution/Elimination Mix |

| E1 | H₂O | Water | 26.1 | Substitution/Elimination Mix |

Note: The data in this table is illustrative and intended to demonstrate the principles of computational selectivity prediction.

Predicting Reaction Outcomes and Designing Novel Transformations

Beyond predicting the outcome of known reaction types, computational chemistry is increasingly used to predict entirely new chemical transformations. By exploring the potential energy surface of a reactant system, it is possible to identify novel, energetically accessible reaction pathways that might be overlooked in experimental studies.

For this compound, theoretical studies could explore transformations such as:

Reductive Dehalogenation: The reaction with reducing agents like zinc or iodide ions could be modeled to understand the mechanism of vicinal dehalogenation, leading to the formation of methyl methacrylate (B99206). Computational studies can help to elucidate whether this proceeds via a radical, organometallic, or concerted mechanism.

Rearrangement Reactions: Under certain conditions, such as in the presence of a Lewis acid, carbocationic intermediates could form, potentially leading to skeletal rearrangements. Quantum chemical calculations can predict the stability of various carbocationic structures and the energy barriers for their interconversion.

Novel Cyclization Reactions: By introducing other functional groups into the molecule or using specific reagents, it might be possible to induce intramolecular reactions. Computational screening could identify potential cyclization pathways and the reagents most likely to promote them, accelerating the discovery of new synthetic routes.

The predictive power of computational chemistry is continually improving, with the integration of machine learning and artificial intelligence promising to further enhance our ability to design novel reactions and synthetic pathways. nih.gov While direct computational studies on this compound are not yet widely published, the principles and methodologies are well-established, providing a clear roadmap for future theoretical investigations into the rich and complex reactivity of this compound.

Emerging Research Frontiers for Methyl 2,3 Dibromo 2 Methylpropanoate

Integration with Flow Chemistry and Continuous Synthesis Methodologies

The synthesis of halogenated organic compounds, including α,β-dibromo esters like Methyl 2,3-dibromo-2-methylpropanoate, can be fraught with challenges in traditional batch processing, such as issues with heat management, reaction control, and safety, particularly when using hazardous reagents like elemental bromine. nih.govnih.gov Flow chemistry, or continuous flow synthesis, offers a promising alternative by conducting reactions in a continuously flowing stream through a network of tubes or microreactors. mdpi.comnih.gov This methodology provides significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given time. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Bromination (Illustrative)

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Safety | Handling and storage of bulk hazardous reagents (e.g., Br2) | In-situ generation and immediate consumption of hazardous reagents |

| Heat Transfer | Often inefficient, leading to potential thermal runaways | Excellent heat exchange due to high surface-area-to-volume ratio |

| Reaction Control | Difficult to precisely control temperature and mixing | Precise control over residence time, temperature, and stoichiometry |

| Scalability | Scaling up can be challenging and may require process redesign | Readily scalable by extending operation time or parallelizing reactors |

| Yield & Selectivity | Can be variable due to lack of precise control | Often higher yields and selectivities due to optimized reaction conditions |

Chemoenzymatic Approaches for Selective Transformations

The presence of a stereocenter in this compound opens up the possibility of developing enantiomerically pure forms of the compound, which can be valuable as chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a powerful tool for achieving such selective transformations. nih.govnih.govacs.orgscispace.com

Lipases, a class of enzymes that catalyze the hydrolysis of esters, are widely used in the kinetic resolution of racemic mixtures of chiral alcohols and esters. nih.govd-nb.infojocpr.comnih.govmdpi.com In a potential chemoenzymatic approach, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of racemic this compound, leaving the other enantiomer unreacted. This would allow for the separation of the two enantiomers, providing access to enantiopure starting materials. The choice of lipase, solvent, and reaction conditions would be crucial in achieving high enantioselectivity. d-nb.infonih.gov

Furthermore, dehalogenases are enzymes that can catalyze the removal of halogen atoms from organic compounds. nih.govnih.govacs.orgscispace.com While research in this area has primarily focused on the bioremediation of halogenated pollutants, the selective enzymatic dehalogenation of a compound like this compound could offer a novel route to other functionalized molecules. For instance, the selective removal of one bromine atom could lead to the formation of a monobrominated, unsaturated ester, a valuable synthetic intermediate.

Sustainable and Green Chemistry Aspects in its Synthesis and Reactions

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netacsgcipr.orgbohrium.com The synthesis and reactions of this compound can be evaluated and improved through the lens of green chemistry. A key area of focus is the development of more sustainable bromination methods that avoid the use of hazardous elemental bromine and chlorinated solvents. researchgate.netacsgcipr.orgbohrium.com

One approach is the use of alternative brominating agents that are safer and have a lower environmental footprint. For example, methods using alkali metal bromides in the presence of an oxidant offer a greener alternative to molecular bromine. researchgate.netacsgcipr.orgbohrium.com A patent for the synthesis of the corresponding carboxylic acid, 2,3-dibromo-2-methylpropanoic acid, highlights a process that uses methacrylic acid and bromine in an aqueous solution, which is described as having the advantages of high yield and a green working environment. google.com This suggests a move towards more environmentally benign solvent systems.

Another important aspect of green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product. Reactions such as dehydrobromination or debromination of this compound can be designed to be more atom-economical by carefully selecting reagents and catalysts that are consumed in stoichiometric amounts and minimize the generation of waste. mdpi.com The use of catalytic systems, for instance, can significantly improve the atom economy of these transformations.

Table 2: Green Chemistry Considerations for the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis/Reactions |

|---|---|

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing reactions that maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Employing safer brominating agents and avoiding toxic solvents. researchgate.netacsgcipr.orgbohrium.com |

| Safer Solvents and Auxiliaries | Using water or other benign solvents instead of hazardous organic solvents. google.com |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |

Potential in Advanced Materials Science Beyond Polymerization

While halogenated compounds are known precursors for polymerization, this compound holds potential for applications in advanced materials science beyond its role as a simple monomer. The presence of two bromine atoms imparts specific properties that can be exploited in the design of functional materials.

One significant area of potential is in the development of flame-retardant materials. additivebz.comresearchgate.netspecialchem.comresearchgate.netchemrj.org Brominated compounds are well-known for their flame-retardant properties, as they can act as radical scavengers in the gas phase during combustion, thereby inhibiting the flame propagation. researchgate.netchemrj.org this compound could be incorporated as an additive or a reactive component into various polymer matrices to enhance their fire resistance. researchgate.netchemrj.org

Furthermore, the reactivity of the carbon-bromine bonds allows for post-synthesis modification of materials. For instance, polymers synthesized with monomers containing the dibromo-2-methylpropanoate moiety could be further functionalized by substituting the bromine atoms with other chemical groups. rsc.orggoogle.commdpi.com This opens up possibilities for creating materials with tailored properties, such as specific surface functionalities, altered solubility, or the ability to bind to other molecules. The use of halogen bonding in directing polymer synthesis and creating self-assembling structures is another emerging area where brominated compounds could play a crucial role. ntu.edu.sgrsc.org

Q & A

Basic Questions

Q. What are the critical safety protocols for handling and storing Methyl 2,3-dibromo-2-methylpropanoate in laboratory settings?

- Answer : Safe handling requires avoiding skin/eye contact, using PPE (gloves, goggles), and ensuring adequate ventilation to prevent inhalation of fumes. Storage should be in tightly sealed containers in dry, well-ventilated areas away from incompatible substances (e.g., strong oxidizers). Accidental spills should be contained using inert materials like sand or vermiculite, followed by disposal in labeled salvage containers .

Q. How can researchers optimize the synthesis of this compound from precursor reagents?

- Answer : A common route involves bromination of methyl 2-methylpropanoate using brominating agents (e.g., Br₂ or HBr with catalysts). Key parameters include temperature control (e.g., 0–5°C to suppress side reactions) and stoichiometric monitoring via TLC or NMR. Reagents like 2-bromo-2-methylpropionyl bromide (CAS 20769-85-1) may serve as intermediates, requiring anhydrous conditions .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Answer :

- NMR : ¹H and ¹³C NMR to confirm bromine substitution patterns and ester functionality.

- X-ray crystallography : Use SHELX software for structure refinement. SHELXL is particularly robust for resolving heavy-atom (Br) positions and verifying stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns due to bromine .

Advanced Research Questions

Q. How do reaction conditions influence the diastereoselectivity of bromination in this compound synthesis?

- Answer : Diastereoselectivity depends on steric and electronic factors. Polar aprotic solvents (e.g., DCM) favor anti-addition due to reduced solvation of intermediates, while radical bromination pathways may lead to syn-addition. Computational studies (e.g., DFT) can model transition states to predict selectivity, validated via X-ray crystallography .

Q. What computational tools are recommended for predicting physicochemical properties or reaction pathways of this compound?

- Answer : Quantum chemistry software (e.g., Gaussian) combined with QSPR/QSAR models can predict solubility, stability, and reactivity. The CC-DPS platform integrates neural networks and statistical thermodynamics for property prediction, including logP and hydrolysis rates under varying pH .

Q. How can researchers resolve contradictions in crystallographic data for brominated esters like this compound?

- Answer : Contradictions often arise from disordered Br positions or twinning. Strategies include:

- High-resolution data collection (≤1.0 Å) to reduce noise.

- Twin refinement using SHELXL’s TWIN/BASF commands.

- Validation tools like PLATON to check for missed symmetry or overfitting .

Q. What environmental precautions are necessary for large-scale use of this compound, and how can its degradation products be analyzed?

- Answer : Prevent environmental release via closed-system handling and secondary containment. Degradation studies (e.g., hydrolysis under acidic/alkaline conditions) should use LC-MS to identify byproducts like 2-methylpropanoic acid or brominated fragments. Biodegradability assays (OECD 301) can assess ecological impact .

Methodological Notes

- SHELX Workflow : For crystallographic analysis, refine structures iteratively using SHELXL, incorporating hydrogen atom positions via riding models and applying anisotropic displacement parameters for Br atoms .

- Safety Compliance : Follow ISO 15234 guidelines for brominated compound disposal, including neutralization prior to incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.